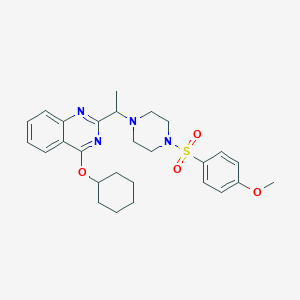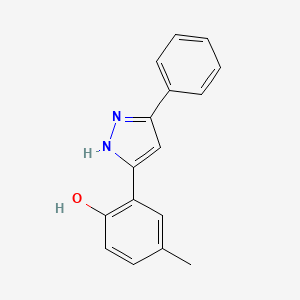
Bisindolylmaléimide i
Vue d'ensemble
Description
Le Bisindolylmaléimide I est un composé organique qui forme la structure chimique de base d'une variété de composés biologiquement actifs. Cette structure de base comprend un groupe maléimide central avec deux groupes indole attachés . C'est un inhibiteur de la protéine kinase C (PKC) hautement sélectif, perméable aux cellules et réversible, qui est structurellement similaire à la staurosporine .
Applications De Recherche Scientifique
Le Bisindolylmaléimide I a un large éventail d'applications en recherche scientifique. Il est principalement utilisé comme inhibiteur hautement sélectif des isozymes de la protéine kinase C (PKC), notamment PKCα, βI, βII, γ, δ et ε . Cela en fait un outil précieux pour étudier les voies médiées par la PKC dans divers processus biologiques, tels que la transduction du signal des hormones, des cytokines et des facteurs de croissance . De plus, le this compound est utilisé dans la recherche sur le cancer pour inhiber l'activité de la télomérase et dans la recherche en neurosciences pour étudier le rôle de la PKC dans la signalisation neuronale .
Mécanisme d'action
Le this compound agit comme un inhibiteur compétitif pour le site de liaison de l'ATP de la protéine kinase C (PKC). Il présente une haute sélectivité pour les isozymes PKCα, βI, βII, γ, δ et ε . En inhibant la PKC, le this compound perturbe la phosphorylation des cibles en aval, modulant ainsi divers processus cellulaires. Il inhibe également la glycogène synthase kinase-3 (GSK-3) dans les lysats d'adipocytes primaires et les immunoprécipités GSK-3β .
Mécanisme D'action
Mode of Action
BIM-I acts as a competitive inhibitor for the ATP-binding site of PKC . It binds to the ATP-binding site of PKC, preventing ATP from binding and thus inhibiting the kinase activity of PKC . This inhibition disrupts the phosphorylation of downstream proteins, altering various cellular processes .
Biochemical Pathways
The inhibition of PKC by BIM-I affects multiple biochemical pathways. PKC plays a crucial role in several signal transduction pathways, including those involved in cell proliferation, differentiation, and apoptosis . By inhibiting PKC, BIM-I can disrupt these pathways, potentially leading to altered cell behavior .
Pharmacokinetics
It is known that bim-i is a small molecule, which suggests it may be well-absorbed and distributed throughout the body .
Result of Action
The inhibition of PKC by BIM-I can have various molecular and cellular effects. For instance, it can disrupt cell signaling pathways, potentially leading to altered cell proliferation, differentiation, and apoptosis . The specific effects can vary depending on the cell type and the specific isoform of pkc that is inhibited .
Action Environment
The action of BIM-I can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the binding of BIM-I to its targets . .
Safety and Hazards
Orientations Futures
Bisindolylmaleimides are widely recognised for their activity against protein kinases . They are also important precursors in the synthesis of the indolocarbazole compound class . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .
Analyse Biochimique
Biochemical Properties
Bisindolylmaleimide I is known to interact with several enzymes and proteins. It acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .
Cellular Effects
Bisindolylmaleimide I has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKC, which plays a crucial role in cell signaling pathways . This inhibition can significantly reduce the activation of ERK1/2 and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide I involves its binding to the ATP-binding site of PKC, acting as a competitive inhibitor . This interaction inhibits the phosphorylation and activation of PKC, leading to reduced expression of PKC downstream target genes .
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide I change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies
Méthodes De Préparation
Le Bisindolylmaléimide I peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'utilisation de N-benzyl-protégé 2,3-dibromomaléimide dans un mélange de THF/toluène pour générer du bisindolylmaléimide, qui est ensuite converti en son anhydride maléique correspondant . Une autre méthode implique l'utilisation de dibromomaléimide directement dans une réaction de Grignard, bien que cette méthode produise un produit inférieur . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le Bisindolylmaléimide I subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de substitution peuvent entraîner la formation de dérivés bisindolylmaléimide substitués .
Comparaison Avec Des Composés Similaires
Le Bisindolylmaléimide I est structurellement similaire à d'autres dérivés du bisindolylmaléimide, tels que le Bisindolylmaléimide IV. Les deux composés sont des inhibiteurs puissants de la protéine kinase C (PKC), mais ils diffèrent par leur sélectivité et leurs mécanismes de liaison. Le this compound cible la PKC activée et la stabilise dans la conformation activée, tandis que le Bisindolylmaléimide IV cible la PKC quiescente et la stabilise dans la conformation quiescente . D'autres composés similaires comprennent l'enzastaurine, la ruboxistaurine et le tivantinib, qui contiennent également la structure de base du bisindolylmaléimide .
Propriétés
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bisindolylmaleimide I?
A1: Bisindolylmaleimide I acts as a competitive inhibitor of ATP at the ATP-binding site of PKC. [, , ] This binding prevents PKC from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ]
Q2: Does Bisindolylmaleimide I show selectivity towards specific PKC isoforms?
A2: While initially considered a relatively selective inhibitor of PKC, research indicates that BIM I can also inhibit other kinases, including PKCδ and atypical PKCs, albeit with lower potency compared to classical PKCs. [, , , ]
Q3: How does inhibition of PKC by Bisindolylmaleimide I impact cellular processes?
A3: Inhibiting PKC with BIM I leads to a wide array of downstream effects depending on the cell type and specific PKC isoforms involved. These include:
- Reduced platelet activation and aggregation: BIM I inhibits agonist-induced platelet alpha-granule secretion by preventing PKC-mediated translocation of type II phosphatidylinositol 5-phosphate 4-kinase. [, ]
- Altered gene expression: BIM I significantly inhibits the expression of several adhesion-responsive genes in epithelial cells, suggesting PKC's role in regulating gene expression during cell adhesion. []
- Modulation of ion channel activity: BIM I can influence neuronal excitability by affecting K+ channel currents, particularly in cerebellar granule cells. [] It also affects Ca2+ influx in various cell types, impacting processes like smooth muscle contraction. [, ]
- Interference with viral entry: Bisindolylmaleimide I inhibits the entry of influenza virus ribonucleoproteins (vRNPs) into the nucleus, thus blocking viral replication. []
Q4: What is the molecular formula and weight of Bisindolylmaleimide I?
A4: Bisindolylmaleimide I has a molecular formula of C29H25N3O3 and a molecular weight of 475.54 g/mol.
Q5: Is there information available on the spectroscopic data of Bisindolylmaleimide I?
A5: While this specific research set does not provide detailed spectroscopic data for Bisindolylmaleimide I, it's recommended to consult chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: Is there information on the material compatibility and stability of Bisindolylmaleimide I?
A6: The provided research primarily focuses on the biological activity of BIM I. Information regarding its compatibility with various materials or its stability under different conditions is not covered.
Q7: Are there specific formulation strategies mentioned to improve Bisindolylmaleimide I's stability or bioavailability?
A7: The research papers provided do not discuss specific formulation strategies for BIM I.
Q8: How do structural modifications of Bisindolylmaleimide I influence its activity and selectivity?
A8: While not extensively discussed in these papers, the presence of a cationic tail at an indole nitrogen appears to be important for Bisindolylmaleimide I's antagonist activity at the nicotinic cholinergic receptor. [] Further research is needed to fully elucidate the SAR of BIM I and its analogs.
Q9: Has resistance to Bisindolylmaleimide I been observed?
A9: The provided research does not delve into resistance mechanisms related to BIM I.
Q10: What is the known safety profile and toxicity data for Bisindolylmaleimide I?
A10: While these research papers do not specifically focus on toxicology, it's crucial to note that BIM I is primarily a research tool. Further studies are needed to assess its potential for therapeutic use and establish its comprehensive safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
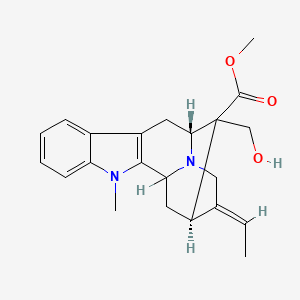

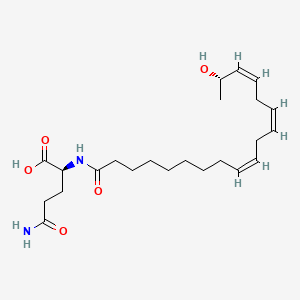
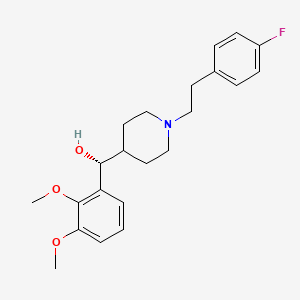
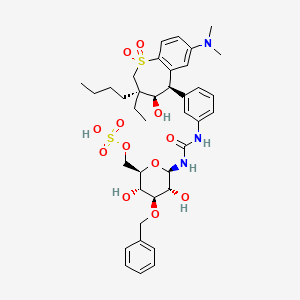
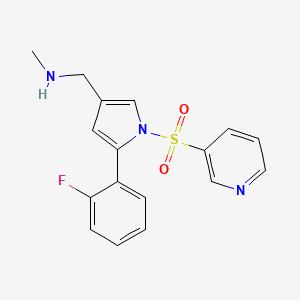
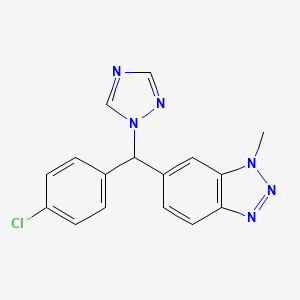
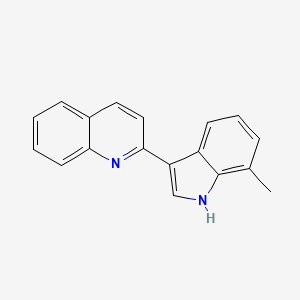

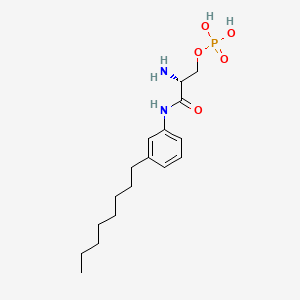
![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
